![molecular formula C12H11FN2O3S B2919604 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034378-97-5](/img/structure/B2919604.png)

5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

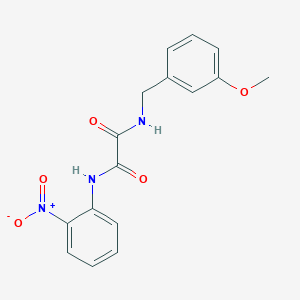

The compound “5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the pyrrolidine ring . The molecule also includes a fluorophenyl group and a pyridine group, both of which are common structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring, a fluorophenyl group, and a pyridine group . The pyrrole ring is a five-membered aromatic heterocycle, which is widely used in medicinal chemistry .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

A study by Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the potential of related fluorinated compounds in creating materials with high thermal stability and low dielectric constants, suitable for electronic applications. These materials exhibited excellent film-forming properties, mechanical integrity, and transparency, suggesting their usefulness in advanced material science applications (Liu et al., 2013).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, a series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial as well as antitubercular activity. This research underlines the potential of sulfonamide derivatives in developing new antimicrobial agents. The molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) indicated the potential of these compounds as antitubercular agents (Shingare et al., 2022).

Polymer Science

Research on novel poly(aryl ether sulfone) copolymers containing pyridine for high-temperature fuel cells by Pefkianakis et al. (2005) highlights the application of sulfone and pyridine-containing polymers in creating high-performance materials for energy applications. These copolymers demonstrated high thermal stability, oxidative stability, and acid doping ability, enabling high proton conductivity at elevated temperatures, making them suitable for use in polymer electrolyte membrane fuel cells (Pefkianakis et al., 2005).

Bioorganic Chemistry

Thangarasu et al. (2019) explored the synthesis and biological properties of novel pyrazoles, highlighting the relevance of fluorophenylsulfonyl-containing compounds in novel drug discovery, particularly for their antioxidant, anti-breast cancer, and anti-inflammatory properties. This study underscores the therapeutic potential of pyrazole derivatives in addressing inflammation and breast cancer (Thangarasu et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby blocking the enzyme’s function . This inhibition is reversible, allowing the enzyme to resume its function when the compound is no longer present .

Biochemical Pathways

The inhibition of the H+, K+ –ATPase by this compound affects the gastric acid secretion pathway . By blocking this enzyme, the compound prevents the final step in gastric acid production, leading to a decrease in stomach acidity .

Result of Action

The primary result of the action of this compound is a reduction in gastric acid secretion . This leads to a decrease in stomach acidity, which can be beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3S/c13-10-3-1-2-4-12(10)19(16,17)15-6-5-11-9(8-15)7-14-18-11/h1-4,7H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGIQFPQQXYTSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)

![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)

![N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

![2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2919541.png)